N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide
CAS No.:
VCID: VC8944862
Molecular Formula: C20H15F3N2O3
Molecular Weight: 388.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide -](/images/structure/VC8944862.png)
Description |
Structural Components
Potential Biological ActivitiesWhile specific data on N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide is lacking, similar compounds often exhibit a range of biological activities:
Synthesis and CharacterizationThe synthesis of such a compound would typically involve multiple steps, including the formation of the furan ring, introduction of the trifluoromethyl group, and creation of the amide linkage. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure. Data TablesGiven the lack of specific data on this compound, we can consider a hypothetical table for similar compounds:
Research Findings |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)furan-2-carboxamide | ||||||||||
Molecular Formula | C20H15F3N2O3 | ||||||||||
Molecular Weight | 388.3 g/mol | ||||||||||
IUPAC Name | N-[2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide | ||||||||||
Standard InChI | InChI=1S/C20H15F3N2O3/c21-20(22,23)14-9-4-5-10-15(14)24-18(17(26)13-7-2-1-3-8-13)25-19(27)16-11-6-12-28-16/h1-12,18,24H,(H,25,27) | ||||||||||
Standard InChIKey | HHMDPMBPXLQZOX-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CO3 | ||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CO3 | ||||||||||
PubChem Compound | 3106352 | ||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume